Oxyntomodulin, Nle(27)- is a synthetic analogue of the naturally occurring peptide oxyntomodulin, which is produced in the intestinal L-cells. This 37-amino-acid peptide plays a significant role in regulating appetite and energy expenditure. The substitution of leucine with norleucine at position 27 enhances its biological activity and stability. Oxyntomodulin consists of the glucagon sequence with an additional C-terminal octapeptide, allowing it to activate both the glucagon receptor and the glucagon-like peptide-1 receptor (GLP-1 receptor) .
Oxyntomodulin, Nle(27)- is derived from the proglucagon gene, which is expressed in the intestinal L-cells. Upon enzymatic processing, proglucagon yields several peptides, including glucagon and oxyntomodulin. The classification of oxyntomodulin falls under the category of incretin hormones due to its role in insulin secretion and appetite regulation .
The synthesis of oxyntomodulin, Nle(27)- is typically performed using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization. Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the peptide to a high degree of purity (>95%) .
The specific sequence for oxyntomodulin, Nle(27)- includes modifications at position 27, where leucine is replaced by norleucine. This modification enhances the peptide's resistance to enzymatic degradation and improves its pharmacokinetic properties, making it more effective in biological assays .
The molecular structure of oxyntomodulin consists of a 37-amino-acid chain with a specific arrangement that allows it to interact with both glucagon and GLP-1 receptors. The presence of the C-terminal octapeptide tail is crucial for its receptor binding and biological activity .
The molecular formula for oxyntomodulin, Nle(27)- can be represented as C₁₈H₂₄N₄O₃S. The peptide's structure includes several key functional groups that facilitate its interaction with receptors, including amine groups and carboxylic acid functionalities.
Oxyntomodulin undergoes various biochemical reactions upon administration. It primarily acts as an agonist at both the glucagon receptor and GLP-1 receptor, leading to increased insulin secretion and reduced food intake. Additionally, it can influence metabolic pathways such as glycogenolysis in liver tissues .
The potency of oxyntomodulin at these receptors can be quantified using assays that measure cyclic adenosine monophosphate (cAMP) accumulation as a response to receptor activation. The effective concentration (EC50) values for oxyntomodulin indicate its relative potency compared to native glucagon and GLP-1 .
Oxyntomodulin exerts its effects through dual receptor activation. Upon binding to the GLP-1 receptor, it stimulates insulin secretion from pancreatic beta cells while simultaneously inhibiting gastric emptying and promoting satiety through central nervous system pathways. At the glucagon receptor, it modulates glucose metabolism and energy expenditure .
Studies have shown that oxyntomodulin has a half-life of approximately 12 minutes after intravenous administration, indicating rapid clearance from circulation but enhanced effects when administered as a sustained-release formulation .
Oxyntomodulin, Nle(27)- is typically presented as a white powder or lyophilized form. It is soluble in water and exhibits stability under physiological conditions.
The chemical properties include:
Oxyntomodulin, Nle(27)- has significant potential in scientific research and therapeutic applications:
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from tissue-specific post-translational processing of proglucagon in intestinal L-cells and certain neurons within the caudal brainstem and hypothalamus [2] [9]. Its primary sequence is characterized by the full 29-amino acid glucagon sequence (positions 1-29) followed by a C-terminal octapeptide extension (positions 30-37) with the sequence Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala [1] [3]. The human form of OXM typically undergoes C-terminal α-amidation, yielding the bioactive form Oxyntomodulin-(1-37) amide, whereas the non-amidated form (OXM 1-37) exhibits reduced stability and bioactivity [2] [5]. Key post-translational modifications (PTMs) include:
Mass spectrometry analyses of human plasma reveal that intact OXM(1-37) constitutes a minor fraction (<15%) of immunoreactive OXM due to rapid proteolysis, necessitating immunoaffinity capture coupled with high-resolution LC-MS for accurate quantification [5].
Table 1: Primary Structure of Human Oxyntomodulin
Position | 1-5 | 6-10 | 11-15 | 16-20 | 21-25 | 26-30 | 31-35 | 36-37 |
---|---|---|---|---|---|---|---|---|
Sequence | His-Ser-Gln-Gly-Thr | Phe-Thr-Ser-Asp-Tyr | Ser-Lys-Tyr-Leu-Asp | Ser-Arg-Arg-Ala-Gln | Asp-Phe-Val-Gln-Trp | Leu-Met-Asn-Thr-Lys | Arg-Asn-Lys-Asn-Asn | Ile-Ala |
The defining structural feature of OXM is its C-terminal octapeptide extension (residues 30-37), absent in glucagon. This extension confers dual receptor specificity, enabling OXM to activate both glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [3] [9]. Comparative analyses demonstrate:
Solid-phase peptide synthesis of human (Nle²⁷)-OXM confirmed that the C-terminal extension alone (e.g., synthetic peptides OXM(30-37)) does not replicate full-length OXM bioactivity, underscoring the necessity of the intact glucagon core coupled with the octapeptide for hormonal function [1].
Table 2: Functional Contrast Between Oxyntomodulin and Glucagon
Feature | Oxyntomodulin | Glucagon |
---|---|---|
Length | 37 amino acids | 29 amino acids |
C-terminal Extension | Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala | Absent |
Receptor Specificity | GLP-1R > GCGR | GCGR ≫ GLP-1R |
Primary Tissue Source | Intestinal L-cells | Pancreatic α-cells |
Metabolic Actions | Appetite suppression, insulin secretion | Hepatic gluconeogenesis, glycogenolysis |
The Nle²⁷ substitution (replacement of methionine with norleucine at position 27) is a strategic modification engineered to enhance OXM’s pharmaceutical properties. This alteration addresses two limitations of native OXM:
Solid-phase synthesis and HPLC purification of Nle²⁷-OXM confirmed identical biological activities to native OXM in hepatic membrane assays and insulinotropic assays, validating its utility as a stable analog [1]. Subsequent analogs incorporating Nle²⁷ with additional modifications (e.g., PEGylation, fatty acid conjugation) exhibit prolonged in vivo half-lives and enhanced anti-obesity effects in murine models [6] [10].
Table 3: Properties of OXM Analogs with Nle²⁷ Substitution
Analog | GLP-1R EC₅₀ (nM) | GCGR EC₅₀ (nM) | Plasma Half-life | Key Modification |
---|---|---|---|---|
Native OXM | 0.6 ± 0.1 | 2.5 ± 0.3 | 7–12 min | None |
Nle²⁷-OXM | 0.5 ± 0.2 | 2.1 ± 0.4 | 10–15 min | Met²⁷→Nle²⁷ |
PEGylated-Nle²⁷-OXM | 1.8 ± 0.3 | 4.0 ± 0.6 | 48–72 h | Nle²⁷ + C40 PEG at Lys²⁴ |
Acylated-Nle²⁷-OXM | 0.9 ± 0.2 | 3.2 ± 0.5 | 24–36 h | Nle²⁷ + C18 diacid at Lys³⁰ |
High-resolution structural data for full-length OXM remains limited due to challenges in crystallizing this flexible peptide. However, fragment-based and analog studies provide insights:
Recent advances in cryo-electron microscopy (cryo-EM) of GLP-1R complexes and computational modeling (e.g., molecular dynamics simulations) are elucidating how OXM’s conformational dynamics enable dual-receptor activation [7] [9]. These studies highlight the peptide’s structural plasticity, with the glucagon core driving GCGR interaction and the C-terminus enabling GLP-1R engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: